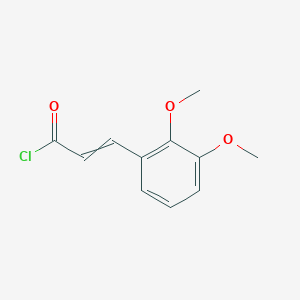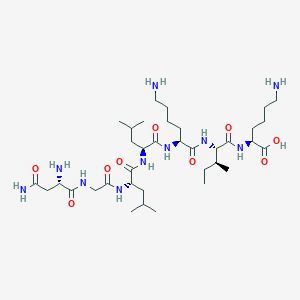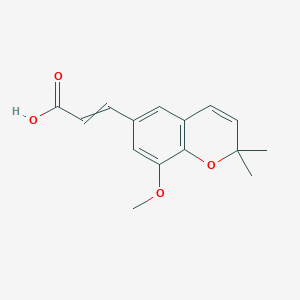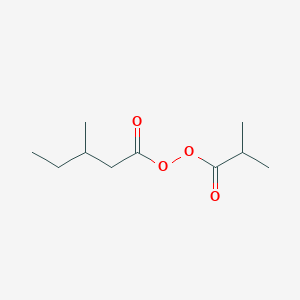![molecular formula C11H15N7O3 B12571740 4-Acetamido-3,5-bis(E)[(hydrazinylmethylidene)amino]benzoic acid CAS No. 190334-37-3](/img/structure/B12571740.png)
4-Acetamido-3,5-bis(E)[(hydrazinylmethylidene)amino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetamido-3,5-bis(E)[(hydrazinylmethylidene)amino]benzoic acid is a complex organic compound characterized by its unique structure, which includes acetamido and hydrazinylmethylidene groups attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-3,5-bis(E)[(hydrazinylmethylidene)amino]benzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid derivative. The process includes:
Hydrazinylmethylidene Introduction: The hydrazinylmethylidene groups are introduced via a condensation reaction with hydrazine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Acetamido-3,5-bis(E)[(hydrazinylmethylidene)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The acetamido and hydrazinylmethylidene groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
4-Acetamido-3,5-bis(E)[(hydrazinylmethylidene)amino]benzoic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mécanisme D'action
The mechanism of action of 4-Acetamido-3,5-bis(E)[(hydrazinylmethylidene)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The acetamido and hydrazinylmethylidene groups can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Acetamidobenzoic acid: Similar in structure but lacks the hydrazinylmethylidene groups.
3,5-Diaminobenzoic acid: Contains amino groups instead of acetamido and hydrazinylmethylidene groups.
Uniqueness
4-Acetamido-3,5-bis(E)[(hydrazinylmethylidene)amino]benzoic acid is unique due to the presence of both acetamido and hydrazinylmethylidene groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of reactions and applications compared to similar compounds.
Propriétés
Numéro CAS |
190334-37-3 |
|---|---|
Formule moléculaire |
C11H15N7O3 |
Poids moléculaire |
293.28 g/mol |
Nom IUPAC |
4-acetamido-3,5-bis(hydrazinylmethylideneamino)benzoic acid |
InChI |
InChI=1S/C11H15N7O3/c1-6(19)18-10-8(14-4-16-12)2-7(11(20)21)3-9(10)15-5-17-13/h2-5H,12-13H2,1H3,(H,14,16)(H,15,17)(H,18,19)(H,20,21) |
Clé InChI |
CRCXGUIVBYYTMX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=C(C=C1N=CNN)C(=O)O)N=CNN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1H-Pyrrolo[2,3-b]pyridine, 5-(3,5-dimethyl-4-isoxazolyl)-](/img/structure/B12571681.png)
![{[(Benzenesulfinyl)acetyl]oxy}(tricyclohexyl)stannane](/img/structure/B12571684.png)
![methyl (2R,3R)-2-[(3-cyanophenyl)methyl]-3-[(4-pyridin-4-ylbenzoyl)amino]butanoate](/img/structure/B12571692.png)
![1H-Pyrrolo[2,3-b]pyridine-1-ethanamine, 6-chloro-N,N-dimethyl-](/img/structure/B12571706.png)
![(4-nitrophenyl)methyl N-[amino(methylsulfanyl)methylidene]carbamate](/img/structure/B12571713.png)




![3-[1-(Heptan-4-yl)-1H-indol-5-yl]hex-2-enoic acid](/img/structure/B12571739.png)
